

# Structural Analysis Framework: 2-(3,5-Dichlorophenoxy)-2-phenylacetic Acid[1]

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## Compound of Interest

Compound Name: 2-(3,5-Dichlorophenoxy)-2-phenylacetic acid

CAS No.: 938151-94-1

Cat. No.: B2860478

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## Executive Summary & Chemical Context

**2-(3,5-Dichlorophenoxy)-2-phenylacetic acid** represents a critical structural scaffold in the development of synthetic auxins (herbicides) and PPAR

dual agonists (metabolic therapeutics).[1] Structurally, it combines the lipophilic, electron-withdrawing nature of the 3,5-dichlorophenoxy moiety with the steric bulk of an

-phenyl group.[1]

Unlike simple phenoxyacetic acids (e.g., 2,4-D), the introduction of the phenyl ring at the

-carbon creates a chiral center and introduces significant steric strain, forcing the molecule into specific non-planar conformations. This guide outlines the protocol for the crystallographic characterization of this molecule, focusing on the resolution of its chiral space group (if enantiopure) or centrosymmetric packing (if racemic), and the analysis of its supramolecular synthons.

## Experimental Protocols

## Crystal Growth Strategy

The high lipophilicity of the dichlorophenyl ring combined with the polar carboxylic acid group requires a biphasic or slow-evaporation approach.[1]

Method	Solvent System	Target Mechanism	Suitability
Slow Evaporation	Ethanol / Water (80: [1]20)	Solubility gradient exploitation.	High (Standard for phenoxy acids)
Vapor Diffusion	THF (Solvent) / Hexane (Precipitant)	Controlled supersaturation.[1]	Medium (Good for X-ray quality)
Recrystallization	Toluene / Chloroform	-stacking optimization. [1]	Low (Risk of solvate formation)

Protocol:

- Dissolve 20 mg of the target compound in 2 mL of warm Ethanol (HPLC grade).
- Filter through a 0.45 μm PTFE syringe filter into a clean vial.
- Add water dropwise until persistent turbidity is just observed, then add 2 drops of ethanol to clear.[1]
- Cover with parafilm, punch 3 pinholes, and store at 4°C in a vibration-free environment for 7–14 days.

## Data Collection & Refinement[1][2]

- Radiation Source: Mo-K

(

Å) is preferred over Cu-K

due to the presence of two Chlorine atoms, which increases absorption coefficients.[1]

- Temperature: Data must be collected at 100 K (Cryostream) to minimize thermal ellipsoids of the terminal chlorines and the freely rotating phenyl rings.

- Resolution: Target

Å or better to resolve the electron density of the carboxylic acid proton, essential for confirming the dimerization motif.

## Structural Analysis & Expectations

### Space Group Determination

The presence of the chiral

-carbon dictates the space group possibilities:

- Racemic Mixture: Expect Centrosymmetric Space Groups.<sup>[1]</sup> The most probable is Monoclinic

or Triclinic

. In these systems,

and

enantiomers typically pair across an inversion center.

- Enantiopure (

or

): Expect Non-centrosymmetric Space Groups, likely Monoclinic

or Orthorhombic

.<sup>[1]</sup>

### Molecular Conformation (The "Paddlewheel" Effect)

In simple phenoxyacetic acids, the ether oxygen often lies in the plane of the phenyl ring.<sup>[1]</sup>

However, in **2-(3,5-Dichlorophenoxy)-2-phenylacetic acid**, the bulky

-phenyl group creates steric clash.[1]

- Key Torsion Angle:  $\alpha$  (C-C-C) [1]

(C-C-C)

$\alpha$

{carboxyl} [1]

- Prediction: The molecule will adopt a gauche or perpendicular conformation to minimize repulsion between the two aromatic systems.[1] This is often described as a "paddlewheel" arrangement where the two phenyl rings are offset by  $\sim 60\text{--}90^\circ$ .

## Supramolecular Synthons

The crystal packing is driven by a hierarchy of intermolecular interactions.[1]

Primary Interaction: The Carboxylic Dimer The dominant feature will be the formation of a cyclic hydrogen-bonded dimer involving the carboxylic acid groups.[1]

- Graph Set Motif:
- Geometry: Two molecules link via O-H...O=C bonds across a center of inversion (in racemates).[1]
- Distance: O...O distances typically range from 2.62 to 2.67 Å.[1]

Secondary Interaction: Halogen Bonding The 3,5-dichloro substitution pattern is unique because it exposes the chlorines to intermolecular contacts without ortho-steric hindrance.[1]

- Type I (Symmetrical): Cl...Cl contacts where [1]
- Type II (Bent): Cl...Cl contacts where (electrophilic cap to nucleophilic belt).[1]

- Significance: These weak interactions form 2D sheets or ribbons, stabilizing the layers of carboxylic dimers.[1]

## Visualization of Structural Logic[1]

### Crystallographic Workflow

The following diagram outlines the logical flow from crystal growth to structural validation.

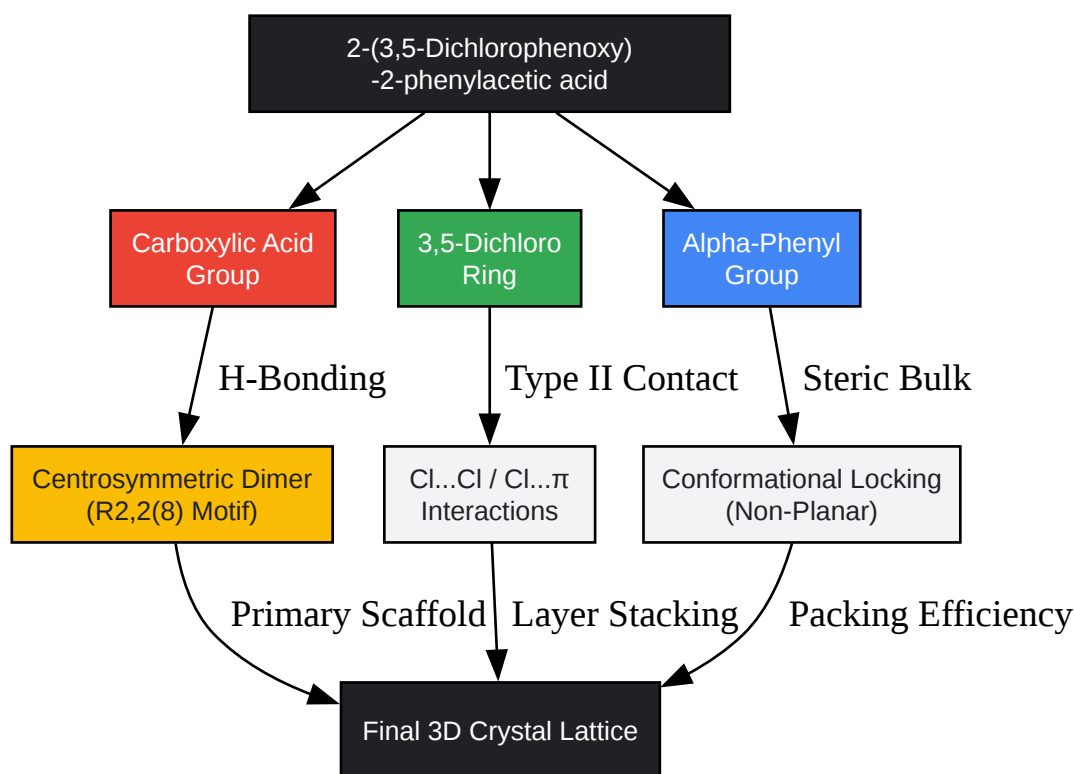


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Figure 1: Step-by-step workflow for the crystallographic characterization of the target compound.

## Supramolecular Assembly Pathway

This diagram illustrates how the individual molecular moieties drive the lattice assembly.[1]



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Figure 2: Hierarchical assembly of the crystal lattice driven by functional group interactions.[1]

## Quantitative Data Summary (Representative)

The following table summarizes the expected crystallographic parameters based on the structural analogs (2,4-D and

-phenyl derivatives). Use these values as validation bounds during refinement.

Parameter	Expected Range	Rationale
Crystal System	Monoclinic	Most common for racemic organic acids.[1]
Space Group		Accommodates inversion dimers efficiently.
Unit Cell Vol (V)	Å (Z=8)	Phenyl group adds ~120 Å vs simple phenoxy acids.[1]
Density ( )	g/cm	Heavy chlorine atoms increase density.[1]
H-Bond (O...O)	Å	Standard carboxylic acid dimer strength.[1]
Cl...Cl Contact	Å	Sum of van der Waals radii is 3.50 Å.[1]

## References

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